5-Tert-butylbenzene-1,3-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-tert-butylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHAFSOLRVPZIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568137 | |
| Record name | 5-tert-Butylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22503-17-9 | |
| Record name | 5-tert-Butylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Tert Butylbenzene 1,3 Diamine and Its Precursors
Classical Synthetic Routes to 5-Tert-butylbenzene-1,3-diamine
Traditional methods for preparing this compound have long been established in organic chemistry, primarily relying on the reduction of nitro-group precursors and Friedel-Crafts alkylation reactions.
Reduction of Nitro-Group Precursors
A primary and well-established method for synthesizing this compound involves the reduction of a dinitro precursor, 1,3-dinitro-5-tert-butylbenzene. This precursor is typically synthesized through the nitration of tert-butylbenzene (B1681246). The subsequent reduction of the two nitro groups to amino groups yields the desired diamine.
The nitration of tert-butylbenzene can be achieved using a nitrating mixture, commonly a combination of concentrated nitric acid and concentrated sulfuric acid. youtube.com The reaction introduces nitro groups onto the benzene (B151609) ring. Further nitration of nitrobenzene (B124822) can produce 1,3-dinitrobenzene (B52904). youtube.com
The reduction of the dinitro compound to this compound can be accomplished using various reducing agents. Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using metal/acid combinations such as tin and hydrochloric acid.
Friedel-Crafts Alkylation Approaches to Tert-butylbenzene Derivatives
The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction in organic synthesis and provides a direct route to introduce alkyl groups onto an aromatic ring. cerritos.edu In the context of synthesizing precursors for this compound, this reaction is crucial for introducing the tert-butyl group.
The reaction typically involves reacting an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). cerritos.edu For the synthesis of tert-butylbenzene derivatives, tert-butyl chloride or tert-butanol (B103910) can be used as the alkylating agent. miracosta.eduaklectures.com The tert-butyl cation, a stable tertiary carbocation, is generated and acts as the electrophile in this electrophilic aromatic substitution (EAS) reaction. miracosta.edu
One of the challenges with Friedel-Crafts alkylation is the potential for overalkylation, as the initial alkylated product is often more reactive than the starting material. cerritos.edu However, steric hindrance from the bulky tert-butyl group can help to control the position and extent of further alkylation. cerritos.edu For instance, the alkylation of 1,4-dimethoxybenzene (B90301) with tert-butyl alcohol can be controlled to produce a specific dialkylated product. mnstate.edustudycorgi.com
The synthesis of di- and tri-tert-butylbenzene derivatives is also achievable through Friedel-Crafts alkylation, which can serve as precursors for various functionalized aromatic compounds. chemicalbook.comsigmaaldrich.com
Modern and Sustainable Synthesis Approaches for Diamines
In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis. This is particularly relevant for the production of diamines, which are important industrial chemicals.
Electrochemical Synthesis Pathways for Vicinal Diamines
Electrochemical methods are emerging as a powerful and green alternative for the synthesis of vicinal diamines. rsc.orgnih.govacs.org These methods avoid the use of harsh chemical oxidants and often proceed under mild conditions, reducing the generation of toxic byproducts. acs.org
One approach involves the electrochemical diazidation of alkenes, where an azidyl radical is generated anodically from sodium azide (B81097). nih.gov This radical then adds to the alkene, forming a 1,2-diazide, which can be subsequently reduced to the corresponding 1,2-diamine. nih.govacs.org This method has shown broad substrate scope and good functional group tolerance. acs.org
Another electrochemical strategy involves the aziridination of alkenes followed by ring-opening of the resulting aziridines with nucleophiles to yield vicinal diamines. uva.nl This can be performed in a continuous flow setup, which offers advantages in terms of reaction time and safety by avoiding the isolation of potentially unstable intermediates. uva.nl
Green Chemistry Principles in Diamine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of amines and diamines to minimize environmental impact. rsc.orgsciencedaily.comrsc.org This includes the use of renewable resources, atom-efficient reactions, and the avoidance of hazardous reagents and solvents. rsc.orgnih.gov
One strategy is the catalytic amination of bio-based feedstocks like ethylene (B1197577) glycol to produce ethylenediamine, a key diamine. acs.org This approach is considered a cleaner production process compared to traditional methods that use halogenated hydrocarbons. acs.org The use of heterogeneous catalysts and aqueous ammonia (B1221849) makes this a more sustainable route. acs.org
The "hydrogen borrowing" methodology is another green approach where alcohols, which can be derived from biomass, are converted to amines. rsc.org This process involves the in-situ generation of an aldehyde or ketone from the alcohol, which then reacts with an amine source, followed by reduction.
Biosynthesis is also a promising green route for diamine production. nih.gov Microorganisms like Escherichia coli and Corynebacterium glutamicum are being engineered to produce various diamines from renewable raw materials. nih.gov While currently facing economic challenges compared to chemical synthesis, ongoing research aims to improve yields and make bio-based production more competitive. nih.gov
Derivatization and Functionalization Strategies for this compound
The amino groups of this compound provide reactive sites for a wide range of derivatization and functionalization reactions. These modifications can be used to synthesize a variety of compounds with tailored properties for applications in materials science, pharmaceuticals, and as ligands for metal catalysts.
One common derivatization involves the reaction of the diamine with acyl chlorides or anhydrides to form amides. Another important reaction is the formation of Schiff bases through condensation with aldehydes or ketones. These reactions can be used to introduce new functional groups and build more complex molecular architectures.
Furthermore, the aromatic ring of this compound can undergo further electrophilic aromatic substitution reactions, although the activating and directing effects of the amino and tert-butyl groups must be considered. The introduction of an azide moiety can serve as a handle for further functionalization via click chemistry. tue.nl The synthesis of diamine dihydrochlorides is another common derivatization to improve solubility and handling. biosynth.comuni.lu
Reactions Involving Amine Functionalities (e.g., acylation, alkylation)
Modifications of amine functionalities, such as acylation and alkylation, are crucial steps in the synthesis of complex aromatic diamines. These reactions can be used to alter the reactivity of the amine groups, introduce protecting groups, or build more complex molecular architectures.
Acylation is a common strategy to protect amine groups during subsequent electrophilic aromatic substitution reactions. The acetyl group, for instance, can be introduced to reduce the activating effect of the amine and direct incoming electrophiles. For example, 3,5-di-tert-butylacetanilide is a useful intermediate in the preparation of various halogenated derivatives of m-di-tert-butylbenzene. researchgate.net The acetyl group can be later removed under hydrolytic conditions to regenerate the amine. Another example involves the protection of 1,3-phenylenediamine with a tert-butoxycarbonyl (Boc) group to yield di-tert-butyl 1,3-phenylenedicarbamate. bldpharm.comsigmaaldrich.com This protection strategy is valuable in multi-step syntheses. nih.gov
Alkylation of aromatic amines or their precursors can introduce alkyl groups that modify the steric and electronic properties of the final compound. For instance, the alkylation of phenol (B47542) with tert-butyl alcohol is a well-studied Friedel-Crafts reaction that can be catalyzed by various solid acids like zeolites. researchgate.net While this example pertains to a hydroxyl group, similar principles apply to the alkylation of anilines. The tert-butylation of phenols and anisoles has been achieved using tert-butanol or di-tert-butylperoxide with synergistic Brønsted/Lewis acid catalysis. chemrxiv.org Alkylated aromatic diamines are significant as chain extenders in the production of polyurethane elastomers, where the alkyl group helps to control the reactivity of the amine functionalities. google.com
| Reactant | Reagent(s) | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 1,3-Phenylenediamine | Di-tert-butyl dicarbonate | Di-tert-butyl 1,3-phenylenedicarbamate | Acylation (Boc-protection) | bldpharm.comsigmaaldrich.com |
| Phenol | tert-Butyl alcohol, Zeolite Beta | p-tert-Butyl phenol | Alkylation | researchgate.net |
| 3-Ethylphenol | 2-Methyl-2-propanol, 5 mol% catalyst | Disubstituted phenol | Alkylation | chemrxiv.org |
| Methyl tert-butyl ether (MTBE), Urea (B33335) | 1. Conc. H₂SO₄ 2. 40% NaOH (aq) | tert-Butylamine | Alkylation/Hydrolysis | google.com |
Aromatic Ring Functionalization (e.g., halogenation, nitration)
Functionalization of the aromatic ring is a primary route to introduce the necessary substituents for the synthesis of this compound. Nitration and halogenation are fundamental electrophilic aromatic substitution reactions employed for this purpose.
Nitration is a key step in introducing the amine functionalities via reduction. The direct nitration of tert-butylbenzene is a well-documented process. msu.edu The tert-butyl group is an activating, ortho-para director. stackexchange.com Due to the steric hindrance of the bulky tert-butyl group, the para-substituted product is heavily favored. msu.edulibretexts.org Nitration of tert-butylbenzene typically yields a mixture of isomers, with the para isomer being the major product (around 75-79.5%), followed by the ortho (12-16%) and a smaller amount of the meta isomer (8-8.5%). msu.edustackexchange.comlibretexts.org To synthesize this compound, a dinitration is required. The first nitro group deactivates the ring, making the second nitration require harsher conditions. The synthesis of 1,3-dinitrobenzene is achieved by the nitration of nitrobenzene using a nitrating mixture of concentrated sulfuric and nitric acids. youtube.com A similar strategy can be applied to tert-butylbenzene, where 1-tert-butyl-4-nitrobenzene (B34581) would be further nitrated to yield 1-tert-butyl-2,4-dinitrobenzene (B183012) or other dinitro isomers, which can then be reduced to the corresponding diamine.
Halogenation of tert-butylbenzene and its derivatives has also been studied. acs.orghw.ac.uk Non-catalytic bromination and chlorination of t-butylbenzene in acetic acid have been investigated to determine relative rates and isomer distributions. acs.org The preparation of mono-brominated derivatives of meta-di-tert-butylbenzene has been described starting from 3,5-di-tert-butylacetanilide. researchgate.net Halogenated intermediates can be converted to amines through various methods, such as nucleophilic aromatic substitution or transition metal-catalyzed amination reactions. For instance, 3-bromo-5-(tert-butyl)aniline (B3243350) can be converted to this compound. chemicalbook.com
| Starting Material | Reagent(s) | Major Product(s) | Yield (%) | Reaction Type | Reference |
|---|---|---|---|---|---|
| tert-Butylbenzene | Fuming HNO₃, Acetic anhydride | 1-tert-butyl-4-nitrobenzene and 1-tert-butyl-2-nitrobenzene | 88.8 (crude mixture) | Nitration | stmarys-ca.edu |
| Nitrobenzene | Conc. HNO₃, Conc. H₂SO₄ | 1,3-Dinitrobenzene | Not specified | Nitration | youtube.com |
| t-Butylbenzene | Br₂ in Acetic Acid | Isomeric brominated t-butylbenzenes | Not specified | Bromination | acs.org |
| 3-Bromo-5-(tert-butyl)aniline | bis(triphenylphosphine)nickel(II) chloride, lithium hexamethyldisilazane | This compound | 84 | Amination | chemicalbook.com |
Reactivity and Reaction Mechanisms of 5 Tert Butylbenzene 1,3 Diamine
Nucleophilic Reactivity of the Amine Groups
The defining characteristic of 5-tert-butylbenzene-1,3-diamine is the presence of two primary amine groups (-NH₂) attached to the benzene (B151609) ring at the 1 and 3 positions. The lone pair of electrons on each nitrogen atom imparts significant nucleophilic character to the molecule. These amine groups readily participate in reactions with a wide array of electrophiles.
The nucleophilicity of the amine groups is further influenced by the electronic effects of the substituents on the aromatic ring. The tert-butyl group at the 5-position is an electron-donating group through induction, which slightly increases the electron density on the benzene ring and, consequently, enhances the nucleophilicity of the amine groups. Conversely, the amine groups themselves are strong activating groups that donate electron density to the ring via resonance.
Common reactions highlighting the nucleophilicity of aromatic diamines like this compound include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.
Schiff Base Formation: Condensation with aldehydes or ketones to yield imines, also known as Schiff bases.
The presence of two amine groups allows for the formation of mono- or di-substituted products, depending on the stoichiometry of the reactants and the reaction conditions. For instance, in the synthesis of polymers, the diamine can act as a monomer, reacting with difunctional electrophiles (e.g., diacyl chlorides) to form polyamides.
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). This is due to the powerful electron-donating and ortho-, para-directing effects of the two amine groups, supplemented by the weaker activating effect of the tert-butyl group. masterorganicchemistry.commsu.edu
The directive influences of the substituents determine the regioselectivity of the substitution. The two amine groups at positions 1 and 3 strongly direct incoming electrophiles to the positions ortho and para relative to them. The available positions are C2, C4, C6, and C5 (which is already substituted).
Position 2: Ortho to the C1-amine and meta to the C3-amine.
Position 4: Ortho to the C3-amine and para to the C1-amine.
Position 6: Ortho to both the C1-amine and C3-amine.
The synergistic directing effect of both amine groups makes the C4 and C6 positions the most electron-rich and sterically accessible for electrophilic attack. The C2 position is also activated. The tert-butyl group at C5 also directs ortho and para, which corresponds to the C1/C3 and C4/C6 positions, reinforcing the directing effect of the amine groups. stackexchange.com However, the bulky nature of the tert-butyl group can sterically hinder attack at the adjacent C4 and C6 positions to some extent. libretexts.org Despite this, the overwhelming electronic activation by the two amine groups makes these positions the primary sites of reaction.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Relation to C1-Amine | Relation to C3-Amine | Relation to C5-tert-butyl | Overall Activation | Predicted Reactivity |
| C2 | Ortho | Meta | Meta | Highly Activated | Major Product |
| C4 | Para | Ortho | Ortho | Very Highly Activated | Major Product |
| C6 | Ortho | Ortho | Ortho | Very Highly Activated | Major Product |
This table provides a qualitative prediction based on established principles of electrophilic aromatic substitution.
Radical Reaction Pathways
Aromatic amines can participate in radical reactions, typically initiated by one-electron oxidation to form a radical cation. researchgate.net These reactions can be induced chemically, electrochemically, or photochemically. In the case of this compound, the presence of two electron-rich amino groups makes it susceptible to oxidation.
The formation of a radical cation involves the removal of an electron from one of the nitrogen lone pairs or the π-system of the aromatic ring. The resulting radical cation is stabilized by resonance, with the positive charge and radical character delocalized over the nitrogen atoms and the aromatic ring. The tert-butyl group can further stabilize the radical cation through hyperconjugation.
These radical intermediates can undergo various subsequent reactions, including:
Dimerization: Two radical cations can couple to form new C-C or C-N bonds.
Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor.
Reaction with other molecules: The radical cation can act as an electrophile or radical species in reactions with other substrates.
Compounds like hindered phenols and aromatic amines are known to act as antioxidants by trapping free radicals, a process that involves the formation of a stable radical from the antioxidant molecule. wikipedia.org While specific studies on the antioxidant properties of this compound are not widely reported, its structural features suggest potential for such reactivity.
Catalytic Transformations Involving Diamines
Role in Metal-Catalyzed Reaction Systems (e.g., C-H activation, dehydrogenative coupling)
Aromatic diamines are valuable ligands in coordination chemistry and homogeneous catalysis. The two nitrogen atoms can chelate to a metal center, forming a stable complex that can catalyze a variety of organic transformations. While specific examples detailing the use of this compound as a ligand are specialized, the broader class of 1,3-diamines is known to be effective in various catalytic systems. acs.org
In the context of C-H activation , a metal complex featuring a diamine ligand can facilitate the cleavage of a carbon-hydrogen bond, typically in an aromatic or aliphatic substrate, and the subsequent formation of a new carbon-carbon or carbon-heteroatom bond. The electronic and steric properties of the diamine ligand, such as the presence of the bulky tert-butyl group, can be tuned to control the activity and selectivity of the catalyst.
Dehydrogenative coupling is another area where diamine ligands are employed. researchgate.net This type of reaction involves the formation of a new bond between two molecules with the concomitant loss of a hydrogen molecule (H₂). For example, palladium-catalyzed dehydrogenative coupling reactions have been used to form biaryl compounds or to couple arenes with other nucleophiles. researchgate.net The diamine ligand plays a crucial role in stabilizing the active metal species and facilitating the catalytic cycle. The steric bulk of the tert-butyl group in this compound could be advantageous in promoting certain catalytic cycles by preventing catalyst deactivation or influencing regioselectivity.
Mechanistic Investigations of Diamine Reactions (e.g., Ritter reaction context for related compounds)
The Ritter reaction is a classic method for synthesizing N-alkyl amides from a nitrile and a source of a stable carbocation, such as a tertiary alcohol or an alkene, under strong acidic conditions. wikipedia.orgchemistry-reaction.com The mechanism involves the formation of a carbocation, which is then attacked by the nucleophilic nitrogen atom of the nitrile to form a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the amide. organic-chemistry.orgmissouri.edu
While the primary amine groups of this compound are nucleophilic, in the highly acidic environment of a Ritter reaction, they would be protonated to form ammonium (B1175870) salts. This protonation deactivates them as nucleophiles and would prevent them from participating in the reaction in the same manner as a nitrile.
However, the Ritter reaction provides a valuable mechanistic context for understanding reactions involving nitrilium ions. If this compound were to be modified, for instance by converting one of the amine groups into a nitrile, the resulting molecule could potentially undergo an intramolecular Ritter-type reaction if a carbocation could be generated elsewhere on the molecule.
More broadly, mechanistic studies of reactions involving diamines often reveal cooperative effects between the two amine groups. For example, in certain catalytic cycles, one amine group might coordinate to a metal center while the other acts as a proton shuttle or a secondary binding site for a substrate. acs.org These bifunctional activation modes are a key area of research in catalyst design.
Applications in Polymer Science and Advanced Materials
Polymerization as Monomers
5-tert-butylbenzene-1,3-diamine serves as a critical building block in the creation of various polymers, including polyimides, polyamides, and polyureas. The presence of the tert-butyl group introduces specific structural modifications that are highly desirable in the field of advanced materials.
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional heat resistance and physical properties, making them indispensable in the aerospace and electronics industries. rubber.or.kr However, their application can be limited by poor solubility, which complicates processing. The introduction of this compound as a monomer addresses this challenge while fine-tuning other essential properties.
The incorporation of bulky pendant groups, such as the tert-butyl group from this compound, is a well-established strategy to enhance the solubility of polyimides. rubber.or.krrsc.org This structural modification disrupts the close packing of polymer chains, which in turn weakens the intermolecular forces that render many conventional polyimides insoluble. rubber.or.krnih.gov
Research has demonstrated that polyimides synthesized with diamines containing tert-butyl groups exhibit significantly improved solubility in a range of common organic solvents, including N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and even less polar solvents like methylene (B1212753) chloride and cyclohexanone. rubber.or.krresearchgate.nettitech.ac.jp This enhanced solubility is crucial for processing, allowing for the formation of uniform and flexible films through solution casting techniques. rubber.or.krkoreascience.kr The bulky nature of the tert-butyl group effectively increases the free volume between polymer chains, facilitating solvent penetration and dissolution. rsc.org
For example, a series of soluble polyimides with high glass transition temperatures were prepared from a rigid aromatic diamine containing tert-butyl groups, and they showed good solubility in common polar solvents like NMP and DMF. researchgate.net This improved processability opens up a wider range of applications for these advanced materials.
Table 1: Effect of Tert-butyl Group on Polyimide Solubility
| Polyimide System | Presence of Tert-butyl Group | Observed Solubility | Reference |
|---|---|---|---|
| Polyimides from 3,3′-di-tert-butylbenzidine | Yes | Soluble in NMP, DMF, DMSO | researchgate.net |
| Polyimides from 4-tert-butyl-1,2-phenylene bis(4-aminobenzoate) | Yes | Soluble in NMP, cast into flexible film | rubber.or.krkoreascience.kr |
| Conventional Aromatic Polyimides (e.g., Kapton®) | No | Generally insoluble in organic solvents | rsc.orgvt.edu |
The introduction of the tert-butyl group into the polyimide backbone has a nuanced effect on the material's thermal and mechanical properties. While the bulky group improves solubility, it can slightly decrease thermal stability compared to their non-substituted counterparts. rubber.or.krkoreascience.kr Thermogravimetric analysis (TGA) has shown that the initial weight loss of polyimides containing tert-butyl groups can occur at lower temperatures. rubber.or.krkoreascience.kr
However, these polymers still exhibit high thermal stability, with decomposition temperatures often remaining above 400°C. rubber.or.kr In some cases, the incorporation of tert-butyl groups has been shown to result in polyimides with 5% weight loss temperatures ranging from 508 to 523°C in a nitrogen atmosphere. researchgate.net The glass transition temperature (Tg), a critical property for high-temperature applications, can also be influenced. youtube.com While some studies report a slight decrease in Tg, others have successfully synthesized polyimides with tert-butyl groups that maintain high Tg values, often exceeding 260°C and in some cases reaching up to 375°C. researchgate.netnih.gov
From a mechanical standpoint, polyimides derived from this compound can form tough, flexible films. rubber.or.krresearchgate.net The introduction of the tert-butyl group can enhance the flexibility of the imide structure and promote a more disordered arrangement of the polymer chains, which can lead to an increase in tensile strength. nih.gov For instance, certain optimized polyimides with tert-butyl groups have demonstrated high tensile strengths of up to 117.40 MPa. nih.gov
Table 2: Thermal and Mechanical Properties of Tert-butyl Containing Polyimides
| Polyimide System | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Tensile Strength (MPa) | Reference |
|---|---|---|---|---|
| PI from 3,3′-di-tert-butylbenzidine and BPDA | 375°C | 523°C (in N2) | High | researchgate.net |
| PI from 4,4′-diamino-3,5-ditert butyl biphenyl (B1667301) ether and BTDA | Not specified | 454°C | 117.40 | nih.gov |
| PI from 4-tert-butyl-1,2-phenylene bis(4-aminobenzoate) and 6FDA | Not specified | ~400°C (start of degradation) | Flexible film | rubber.or.kr |
The incorporation of this compound into polyimides can lead to materials with improved optical transparency and lower dielectric constants, which are highly sought-after properties in the microelectronics industry. rubber.or.krnih.gov The bulky tert-butyl group hinders the formation of intermolecular charge-transfer complexes (CTC), which are responsible for the characteristic yellow to brown color of many aromatic polyimides. rubber.or.kr This results in polyimides that are more transparent and colorless. rubber.or.kr
Studies have shown that polyimides containing tert-butyl groups can exhibit high optical transmittance, often exceeding 90% in the visible light spectrum (400-700 nm). rubber.or.krresearchgate.net This makes them suitable for applications such as flexible displays and optical waveguides. rubber.or.kr
Furthermore, the non-planar structure introduced by the tert-butyl group increases the free volume within the polymer matrix and reduces the interaction between molecular chains. nih.gov This leads to a decrease in the dielectric constant. nih.gov Research has demonstrated that the dielectric constant of polyimides can be lowered by incorporating tert-butyl branches into the main chain, with values as low as 2.90 being reported. nih.gov This is a significant improvement over traditional polyimides, which typically have dielectric constants in the range of 3.2 to 4.0. nih.gov A lower dielectric constant is crucial for reducing signal delay and power consumption in integrated circuits. nih.govrsc.org
While less common than in polyimides, this compound can also be utilized in the synthesis of aromatic polyamides. The principles of improved solubility and modified thermal properties due to the bulky tert-butyl group also apply to this class of polymers. The synthesis of polyamides typically involves the polycondensation of a diamine with a diacid chloride. scielo.br
The introduction of a tert-butyl group into the polyamide backbone is expected to disrupt chain packing, thereby enhancing solubility in organic solvents. researchgate.net Research on related polyamide systems has shown that incorporating bulky pendant groups can lead to polymers with good solubility, high thermal stability (with 10% weight loss temperatures up to 466°C), and high glass transition temperatures (in the range of 275-286°C). researchgate.net These materials can also form optically transparent films with high tensile strength. researchgate.net The synthesis can be achieved through methods like low-temperature solution polycondensation or melt polycondensation. scielo.brrsc.org
This compound can serve as a diamine component or chain extender in the synthesis of polyureas and polyurethanes. Polyurea synthesis typically involves the reaction of a diisocyanate with a diamine. nih.gov The properties of the resulting polyurea are heavily influenced by the structure of both the diisocyanate and the diamine components. nih.gov
The use of an aromatic diamine like this compound would contribute to the hard segment of the polyurea, enhancing its thermal and mechanical properties. The bulky tert-butyl group would likely influence the morphology of the hard domains, potentially affecting properties like tensile strength and flexibility.
In polyurethane synthesis, a diol reacts with a diisocyanate to form a prepolymer, which is then chain-extended with a diamine to create a poly(urethane-urea). semnan.ac.ir Utilizing this compound as the chain extender would introduce urea (B33335) linkages and the bulky tert-butyl group into the final polymer structure. This modification can impact the degree of phase separation between hard and soft segments, which is a key determinant of the elastomer's mechanical properties. Isocyanate-free routes to polyureas and polyurethanes, for example, using dicarbamates, are also being explored, where diamines play a crucial role. tue.nl
Polybenzoxazine Materials Development
Polybenzoxazines are a class of high-performance phenolic-type thermosets that have garnered significant attention due to their advantageous properties, including near-zero volumetric shrinkage upon curing, low water absorption, excellent thermal stability, and high char yield. The synthesis of the precursor benzoxazine (B1645224) monomers typically involves the Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde.
Aromatic diamines, such as this compound, are key precursors for creating difunctional benzoxazine monomers, which can then be thermally polymerized to form cross-linked polybenzoxazine networks. The general synthesis involves reacting the diamine with two equivalents of a phenol and four equivalents of formaldehyde. The incorporation of this compound into the polymer backbone is particularly strategic. The bulky, non-polar tert-butyl group can enhance the solubility of the resulting benzoxazine monomer in organic solvents, which is beneficial for processing. Furthermore, this group can influence the final properties of the cured polybenzoxazine, such as increasing the free volume, which can lower the dielectric constant and moisture uptake, and modifying the glass transition temperature (Tg) and thermal degradation profile of the material. While monofunctional benzoxazine monomers often lead to linear polymers, difunctional monomers derived from diamines create a robust three-dimensional network structure upon polymerization, yielding materials with superior mechanical and thermal properties. nih.gov
Electronic Materials and Optoelectronics
The electron-rich nature of the aromatic diamine structure makes this compound a compelling candidate for use in organic electronic and optoelectronic materials.
Aromatic amines are well-known electron donors and can form charge-transfer (CT) complexes with suitable electron-acceptor molecules. These CT complexes are crucial in the field of organic electronics, forming the basis for organic conductors and semiconductors. The interaction involves the transfer of an electron from the Highest Occupied Molecular Orbital (HOMO) of the donor (the diamine) to the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor.
This compound, with its two electron-donating amino groups, can effectively participate in the formation of such CT complexes. scienceopen.com The formation and stability of these complexes are sensitive to factors like solvent polarity. cam.ac.uk The presence of the tert-butyl group can modulate the electronic properties (e.g., ionization potential) and the solid-state packing of the diamine, thereby influencing the efficiency of charge transfer and the ultimate conductivity of the material. By pairing it with strong acceptors like 1,3,5-trinitrobenzene (B165232) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), materials with tailored electronic properties can be developed. scienceopen.comnih.gov Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the geometries, frontier orbital energy levels, and the amount of charge transfer in these complexes, guiding the design of new organic semiconductor materials. nih.gov
Aggregation-induced emission (AIE) is a unique photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay channels and opens up radiative pathways.
Schiff bases, formed by the condensation reaction of an amine with an aldehyde or ketone, are a prominent class of compounds known to exhibit AIE. Schiff bases derived from this compound are excellent candidates for AIE-active materials. The reaction of the diamine with two equivalents of an appropriate aldehyde would produce a molecule with multiple rotational freedoms (e.g., around the C-N and C-C single bonds). In dilute solutions, these rotations would quench fluorescence. However, in an aggregated state, the bulky tert-butyl group would act as a steric hindrance, significantly restricting these intramolecular rotations and forcing the molecules into a conformation that promotes strong fluorescence emission. This makes such derivatives highly promising for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. Research has shown that Schiff base probes can exhibit J-aggregation induced emission, a specific type of AIE characterized by a red-shifted emission band, which is highly sensitive for applications like ion detection. nih.gov
In the microelectronics industry, there is a persistent demand for high-performance polymer films with low dielectric constants (low-k) to serve as interlayer dielectrics, reducing signal delay and power consumption in integrated circuits. Polyimides (PIs) are widely used for this purpose due to their exceptional thermal and mechanical properties. A key strategy for lowering the dielectric constant of polyimides is to increase their free volume and reduce intermolecular interactions and polarizability.
Introducing bulky, non-polar side groups into the polymer backbone is a highly effective method to achieve this. The this compound monomer is an ideal building block for this purpose. When this diamine is polymerized with various tetracarboxylic dianhydrides to form polyimides, the pendant tert-butyl groups disrupt chain packing, creating more free volume within the material. researchgate.netmdpi.com This increased void space, coupled with the low polarity of the C-H bonds in the tert-butyl group, leads to a significant reduction in the material's dielectric constant and moisture absorption. mdpi.comnih.gov Research on analogous polyimides synthesized from diamines containing tert-butyl groups has demonstrated the success of this approach, yielding materials with excellent comprehensive properties. dntb.gov.ua
Table 1: Properties of Polyimide Films Derived from a Tert-Butyl Containing Diamine Data based on polyimides synthesized from 4,4'-diamino-3,5-ditert butyl biphenyl ether and various dianhydrides, demonstrating the effect of the tert-butyl group.
| Polyimide ID | Dianhydride Used | Dielectric Constant (1 MHz) | Td5 (°C)¹ | Tensile Strength (MPa) | Water Absorption (%) |
| PI-1 | Pyromellitic dianhydride | 3.12 | 435 | 98.67 | 0.58 |
| PI-2 | 3,3′,4,4′-Biphenyl tetracarboxylic anhydride | 3.01 | 448 | 108.51 | 0.45 |
| PI-3 | 4,4′-Diphenyl ether dianhydride | 2.95 | 442 | 92.35 | 0.31 |
| PI-4 | 3,3′,4,4′-Benzophenone tetracarboxylic anhydride | 2.90 | 454 | 117.40 | 0.23 |
| ¹ Td5: Temperature at 5% weight loss. | |||||
| Source: Adapted from Polymers (Basel), 2024. mdpi.comnih.gov |
Porous Materials Architectures
The rigid structure and defined coordination sites of this compound make it a suitable component for constructing porous crystalline materials like metal-organic frameworks.
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). The ability to tune the pore size, shape, and chemical functionality of MOFs by modifying the organic linker has led to their application in gas storage, separation, and catalysis.
This compound can be utilized as a linker in MOF synthesis. The two amine groups can either coordinate directly to metal centers or be chemically modified (e.g., through diazotization followed by carboxylation) to create dicarboxylic acid linkers that readily form robust frameworks with various metal ions. The key feature of using this specific diamine is the introduction of the tert-butyl group, which would project into the pores of the resulting MOF. nih.gov This functionalization can have several significant effects:
Pore Environment Modification: The bulky, hydrophobic tert-butyl groups can alter the polarity of the pores, making the MOF more suitable for adsorbing non-polar guest molecules.
Pore Size Tuning: The steric bulk of the group can be used to fine-tune the dimensions of the pores and channels within the framework, enhancing selectivity for specific molecules.
Framework Interpenetration Control: The presence of bulky groups can prevent the interpenetration of multiple independent frameworks, which often leads to higher porosity and surface area.
The functionalization of linkers is a critical strategy in "linker engineering" to create MOFs with tailored properties, such as enhanced catalytic activity or specific adsorption capabilities. rsc.org The use of mixed-linker systems, where this compound could be one component, offers even greater flexibility in designing complex and functional materials. researchgate.net
Covalent Organic Frameworks (COFs) as Organic Monomers
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable porosity. nih.govnih.gov The synthesis of COFs typically involves the condensation of multitopic organic building blocks. nih.gov While the incorporation of various diamines as linkers in COF synthesis is a common strategy, specific research detailing the use of this compound as a primary monomer for constructing COFs is an area of ongoing exploration.
The introduction of bulky substituents like the tert-butyl group into the framework of COFs can be a strategic approach to influence their properties. Such groups can prevent the close packing of polymer chains, thereby creating and modifying the porous structure. nih.gov This can lead to materials with high surface areas and specific pore environments, which are desirable for applications in gas storage, separation, and catalysis. nih.govnih.gov
The general principle of incorporating diamine monomers into COFs often involves Schiff base condensation reactions with aldehyde-containing monomers. nih.gov The resulting imine-linked frameworks are known for their chemical and thermal stability. nih.gov While specific examples with this compound are not extensively documented in publicly available research, the foundational principles of COF synthesis suggest its potential as a valuable component. The steric hindrance provided by the tert-butyl group could lead to COFs with unique topologies and functionalities.
Table 1: Potential Monomers for COF Synthesis
| Monomer Type | Example Compound | Potential Role in COF Synthesis |
| Diamine | This compound | Linker unit, introduces porosity and steric bulk |
| Trialdehyde | 1,3,5-Triformylbenzene | Node unit for creating a 2D hexagonal framework |
| Tetra-aldehyde | Tetrakis(4-formylphenyl)methane | Node unit for creating a 3D diamondoid framework |
This table presents potential monomer combinations based on established COF synthesis principles; specific reactions involving this compound require further experimental validation.
Other Advanced Material Applications (e.g., cross-linking agents)
Beyond the realm of highly ordered porous polymers, this compound holds promise as a cross-linking agent in various advanced material applications. Cross-linking is a crucial process for enhancing the mechanical, thermal, and chemical properties of polymers by creating a three-dimensional network structure. researchgate.net Diamines are widely used as curing agents for epoxy resins, where the amine groups react with the epoxide rings to form a rigid thermoset material. threebond.co.jpsuzehg.comyolatech.com
The incorporation of this compound as a cross-linking agent can impart specific characteristics to the resulting polymer network. The bulky tert-butyl group can increase the free volume within the polymer matrix, potentially influencing properties such as the glass transition temperature and gas permeability. The aromatic nature of the diamine contributes to the thermal stability and mechanical strength of the cured material.
While detailed studies focusing exclusively on this compound as a cross-linking agent are not broadly available, the general effects of aromatic diamines in polymer systems are well-established. They are known to produce materials with high performance characteristics suitable for demanding applications in adhesives, coatings, and composites.
Role in Medicinal Chemistry and Pharmaceutical Research
Building Block in Pharmaceutical Compound Synthesis
5-Tert-butylbenzene-1,3-diamine serves as a foundational building block in the synthesis of more complex molecules intended for pharmaceutical use. Chemical suppliers list it as a readily available reagent for research and development, highlighting its role as a versatile intermediate. The presence of two reactive amine groups allows for a variety of chemical transformations, enabling its incorporation into larger, more intricate molecular frameworks.
While direct synthesis pathways from this compound to commercially available drugs are not extensively documented in public literature, its structural motifs are present in various classes of bioactive compounds. For instance, the related compound 5-tert-butyl-m-xylene (B1265441) is a known precursor in the synthesis of xylometazoline, a common nasal decongestant. wikipedia.org This illustrates the utility of the tert-butyl benzene (B151609) core in constructing pharmaceutically active agents. The diamine functionality of this compound offers chemists the ability to construct polymers, dyes, and, crucially for this context, heterocyclic systems that are prevalent in many drug classes. wikipedia.org
Derivatives in Drug Discovery and Development
The core structure of this compound has been modified to produce a range of derivatives explored in drug discovery. The two primary amine groups can be readily derivatized to form amides, ureas, sulfonamides, and various heterocyclic rings, which are key functional groups in many therapeutic agents.
For example, research into novel antimicrobial agents has led to the synthesis of complex molecules incorporating the tert-butylphenyl moiety. In one study, a series of novel phenylthiazoles bearing a tert-butyl group were synthesized and showed promising antimicrobial activity against multidrug-resistant pathogens. nih.gov Although not directly synthesized from this compound, these derivatives underscore the value of the tert-butylphenyl scaffold in the design of new therapeutic candidates. Similarly, derivatives of 1,3,5-triazine-2,4-diamine (B193344) have been investigated as inhibitors of Escherichia coli dihydrofolate reductase, a key enzyme target for antimicrobials. researchgate.net The structural similarity highlights the potential for derivatives of this compound to be explored for similar applications.
Structure-Activity Relationship (SAR) Studies of Tert-butyl Substituted Diamines in Drug Design
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For compounds containing the tert-butyl substituted diamine motif, SAR studies focus on how modifications to the tert-butyl group, the aromatic ring, and the amino groups affect the compound's potency, selectivity, and pharmacokinetic properties.
The tert-butyl group is particularly important due to its steric bulk. It can serve as an anchor, fitting into specific hydrophobic pockets within a biological target, such as an enzyme or receptor. SAR studies often explore replacing or modifying this group to optimize binding affinity. For example, in the development of benzimidazole (B57391) opioids, substitutions on the benzyl (B1604629) ring were found to significantly affect analgesic potency, demonstrating a clear SAR. wikipedia.org
Bioisosteric Replacements for the Tert-butyl Group
The tert-butyl group is a common feature in drug candidates, prized for its ability to fill hydrophobic pockets in target proteins. However, it can also be susceptible to metabolic oxidation, where one of its methyl groups is hydroxylated by cytochrome P450 enzymes. nih.gov This can lead to rapid clearance from the body, reducing the drug's efficacy. Consequently, medicinal chemists often seek bioisosteric replacements—substituents that mimic the size and shape of the tert-butyl group but offer improved metabolic stability or other desirable properties. nih.gov
A key strategy involves reducing the number of sp3-hybridized C-H bonds that are prone to oxidation. This has led to the exploration of various replacements that have demonstrated enhanced metabolic stability in both in vitro and in vivo studies. nih.gov
| Bioisostere Group | Key Properties and Rationale | Reference |
|---|---|---|
| Trifluoromethylcyclopropyl | Increases metabolic stability by removing all fully sp3 C-H bonds and increasing the s-character of remaining C-H bonds. | nih.gov |
| Cyclopropyl | Mimics steric bulk with fewer metabolically liable C-H bonds. | |
| Cyclobutyl | Offers a different spatial arrangement and conformational rigidity compared to the tert-butyl group. | |
| Isopropyl | A smaller, less lipophilic alternative that may mitigate metabolism associated with the tert-butyl motif. |
Interaction with Biological Targets (e.g., enzyme modulation)
Derivatives containing the tert-butylphenylenediamine scaffold have been investigated for their ability to interact with and modulate the activity of various biological targets, particularly enzymes. The specific structure can be tailored to inhibit enzymes involved in disease processes.
One notable area of investigation is in the development of kinase inhibitors, a major class of cancer therapeutics. The general structure of a phenylamine is a common scaffold for these inhibitors, and substitutions like the tert-butyl group can be crucial for achieving selectivity and potency.
Another example is the inhibition of cholinesterases. While not directly involving this compound, studies on phenothiazine (B1677639) derivatives as butyrylcholinesterase inhibitors have shown that lipophilicity, molecular volume, and electronic energies—all properties influenced by substituents like the tert-butyl group—are key determinants of inhibitory activity. These studies suggest that hydrophobic interactions play a significant role in the binding of such compounds to the enzyme's active site.
Applications as Biological Probes in Research
Aromatic diamines have the potential to be utilized as fluorescent probes for detecting specific molecules. The photophysical properties of these compounds can change upon interaction with an analyte, leading to a measurable signal such as a change in fluorescence intensity or a shift in wavelength. The diamine groups can act as reactive sites that bind to the target analyte, triggering the change in the probe's optical properties.
For instance, certain diamine compounds have been designed to detect toxic industrial chemicals like phosgene. The reaction of the diamine with the target molecule induces an intramolecular charge transfer (ICT) effect, which alters the fluorescence of the probe. While this compound itself has not been prominently featured as a biological probe, its core structure (phenylenediamine) is a key component in such sensor systems. The tert-butyl group could be used to tune the probe's solubility and photophysical properties or to direct its localization within a biological system.
Theoretical and Computational Studies of 5 Tert Butylbenzene 1,3 Diamine
Quantum Chemical Calculations
Quantum chemical calculations provide deep insights into the molecular-level properties of 5-tert-butylbenzene-1,3-diamine, elucidating its electronic nature, reactivity, and energetic characteristics that govern its chemical behavior.
Electronic Structure and Bonding Analysis
Quantum chemical methods are employed to analyze the electronic structure, charge distribution, and bonding characteristics of this compound. These calculations reveal the influence of the electron-donating amino groups and the bulky tert-butyl group on the aromatic ring's electron density. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is critical for understanding the molecule's reactivity, particularly in polymerization reactions where it acts as a nucleophile. The distribution of atomic charges indicates the most likely sites for electrophilic attack and hydrogen bonding.
Prediction of Reaction Mechanisms and Energy Barriers
Computational modeling is a powerful tool for predicting the mechanisms of reactions involving this compound, such as polycondensation reactions to form aramids. By mapping the potential energy surface, researchers can identify transition states and calculate the energy barriers (activation energies) for key reaction steps. This information is vital for optimizing reaction conditions, such as temperature and catalyst choice, to achieve high-molecular-weight polymers efficiently. These studies help in understanding how the steric hindrance from the tert-butyl group might influence the reaction pathways and rates compared to less bulky diamines.
Reorganization Energy for Electron and Hole Transfer Processes
The reorganization energy is a key parameter in understanding charge transfer processes, which is particularly relevant for materials used in electronic applications. For this compound, the internal reorganization energy for both electron and hole transfer can be calculated using quantum chemical methods. This involves computing the geometric differences between the neutral and ionized states of the molecule. A lower reorganization energy facilitates faster charge transfer. These calculations are essential for designing and predicting the performance of polymers derived from this monomer in applications such as organic light-emitting diodes (OLEDs) or as antistatic agents, where efficient charge transport is crucial.
Computational Analysis of Interactions with Solvents (e.g., supercritical CO2)
The interaction of this compound with various solvents can be investigated using computational methods. Of particular interest is its behavior in environmentally benign solvents like supercritical carbon dioxide (scCO2). Molecular dynamics simulations and quantum chemical calculations can be combined to model the solvation process, predict solubility, and analyze the specific intermolecular interactions, such as hydrogen bonding between the amine groups and the solvent molecules. Understanding these interactions is key to developing green chemistry processes for polymerization and material processing.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to explore the conformational landscape and dynamic behavior of this compound, providing insights into the macroscopic properties of materials derived from it.
Polymer Chain Interactions and Packing Efficiency
The incorporation of a bulky tert-butyl group onto the benzene-1,3-diamine backbone has profound implications for the resulting polymer's morphology and properties. This substituent significantly hinders the close packing of polymer chains, a phenomenon that has been a subject of extensive theoretical and computational investigation. researchgate.net
The primary effect of the tert-butyl group is the introduction of steric hindrance, which disrupts the regular, efficient packing that might otherwise be achieved in analogous polymers without such bulky side groups. researchgate.net This inefficient packing leads to an increase in the fractional free volume (FFV) within the polymer matrix. Computational models and simulations have been employed to quantify this increase in FFV, correlating it with observable material properties such as gas permeability. researchgate.net
Studies on polyimides derived from diamines containing tert-butyl groups have shown that these bulky substituents can lead to a desirable increase in the free volume, even when the size of the group is relatively small compared to the monomer unit. researchgate.net This is a critical factor in the design of materials for specific applications, such as gas separation membranes. The restricted rotation around the flexible linkages in the polymer backbone, caused by the tert-butyl group, also contributes to an increase in the rigidity of the polymer structure. This rigidity can enhance the material's size-sieving ability, which is crucial for selective gas transport. researchgate.net
Molecular modeling and simulation studies of analogous polyimides have demonstrated that the introduction of tert-butyl groups can significantly improve both permeability and permselectivity for gases. researchgate.net For instance, research on polyimides derived from 1,4-bis(4-aminophenoxy)2,5-di-tert-butylbenzene (TBAPB) has shown that the contorted, rotation-restricted conformation of the diamine monomer leads to polymers with high fractional free volume. researchgate.net This high FFV is a direct consequence of the inefficient chain packing induced by the bulky tert-butyl groups. researchgate.net
The following table summarizes the conceptual impact of the tert-butyl group on polymer properties based on theoretical and computational observations.
| Property | Effect of Tert-butyl Group | Rationale |
| Polymer Chain Packing | Inefficient / Hindered | Steric hindrance from the bulky tert-butyl group prevents close alignment of polymer chains. researchgate.net |
| Fractional Free Volume (FFV) | Increased | The inefficient packing creates more empty space between polymer chains. researchgate.net |
| Polymer Rigidity | Increased | The bulky group restricts rotational mobility around the polymer backbone's flexible linkages. researchgate.net |
| Gas Permeability | Increased | Higher FFV provides more pathways for gas molecules to move through the polymer. researchgate.net |
| Permselectivity | Potentially Improved | Increased rigidity can enhance the polymer's ability to differentiate between gas molecules of different sizes. researchgate.net |
Cheminformatics and Machine Learning Approaches in Diamine Research
The fields of cheminformatics and machine learning offer powerful computational tools for accelerating the discovery and design of new diamines and the polymers derived from them. numberanalytics.comnih.gov These approaches leverage large datasets of chemical information to build predictive models, which can then be used to estimate the properties of novel compounds without the need for laborious and time-consuming laboratory synthesis and testing. mdpi.comresearchgate.net
In the context of diamine research, cheminformatics involves the use of computational techniques to analyze, visualize, and predict the properties and behavior of diamine molecules. numberanalytics.com This can include the calculation of molecular descriptors, which are numerical representations of a molecule's structural and chemical features. These descriptors can then be used in machine learning models to predict a wide range of properties, from basic physicochemical characteristics to complex behaviors like their performance in a polymer system. mdpi.com
Machine learning models, such as those used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are particularly valuable in this area. nih.govmdpi.com By training a model on a dataset of known diamines and their measured properties, it becomes possible to predict the properties of a new diamine, such as this compound, based solely on its chemical structure.
The general workflow for applying cheminformatics and machine learning to diamine research is as follows:
Data Collection: A database of diamine structures and their associated experimental properties is compiled. researchgate.net
Descriptor Calculation: A wide range of molecular descriptors are calculated for each diamine in the dataset. mdpi.com
Model Building: A machine learning algorithm is used to build a model that relates the descriptors to the properties of interest. nih.gov
Model Validation: The model's predictive power is rigorously tested to ensure its accuracy and reliability. mdpi.com
Prediction: The validated model is used to predict the properties of new, untested diamines.
The table below outlines some of the machine learning models and cheminformatics techniques that are applicable to diamine research.
| Technique/Model | Application in Diamine Research |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of diamines or their derivatives. mdpi.com |
| Quantitative Structure-Property Relationship (QSPR) | Predicts the physicochemical properties of diamines, such as solubility, melting point, or their effect on polymer properties like glass transition temperature. mdpi.com |
| Molecular Fingerprints | Encodes the structural features of a diamine for use in similarity searching and machine learning models. researchgate.net |
| Support Vector Machines (SVM) | A powerful machine learning algorithm for classification and regression tasks, such as predicting whether a diamine will lead to a high-performance polymer. researchgate.net |
| Artificial Neural Networks (ANN) | Can model complex, non-linear relationships between a diamine's structure and its properties. researchgate.net |
Through the application of these computational approaches, researchers can more efficiently screen and prioritize candidate diamines for synthesis and experimental evaluation, ultimately accelerating the development of new materials with desired characteristics.
Analytical Methodologies for Research on 5 Tert Butylbenzene 1,3 Diamine
Spectroscopic Techniques
Spectroscopy is a cornerstone in the analysis of 5-tert-butylbenzene-1,3-diamine, offering detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amine protons, and the protons of the tert-butyl group. The aromatic protons are expected to appear as multiplets or distinct singlets and doublets in the aromatic region of the spectrum. The chemical shift of the amine (NH₂) protons can vary and may appear as a broad singlet. The nine equivalent protons of the tert-butyl group will characteristically produce a sharp singlet, typically in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as for the substituted and unsubstituted carbons of the benzene (B151609) ring. The carbons attached to the nitrogen atoms of the amine groups will have characteristic chemical shifts influenced by the electron-donating nature of these groups.
Table 7.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.0 - 7.0 | 100 - 120 |
| C-NH₂ | - | 145 - 155 |
| C-C(CH₃)₃ | - | 140 - 150 |
| NH₂ | 3.0 - 5.0 (broad) | - |
| C(CH₃)₃ | - | 30 - 40 |
| C(CH₃)₃ | 1.2 - 1.5 | 30 - 35 |
Note: The values in the table are predicted based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands are expected for the N-H bonds of the primary amine groups and the C-H bonds of the aromatic ring and the tert-butyl group.
Key expected absorption peaks include:
N-H Stretching: Symmetrical and asymmetrical stretching vibrations of the primary amine groups, typically appearing as two distinct bands in the region of 3300-3500 cm⁻¹.
C-H Stretching (Aromatic): Absorption bands for the stretching vibrations of C-H bonds on the benzene ring, usually found just above 3000 cm⁻¹.
C-H Stretching (Aliphatic): Strong absorption bands corresponding to the stretching vibrations of the C-H bonds in the tert-butyl group, typically observed in the 2850-2970 cm⁻¹ region.
C=C Stretching (Aromatic): Peaks in the 1500-1600 cm⁻¹ region, characteristic of the carbon-carbon double bond stretching within the benzene ring.
N-H Bending: Absorption due to the bending vibration of the N-H bond, typically seen around 1600 cm⁻¹.
Table 7.2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H (tert-butyl) | Stretch | 2850 - 2970 |
| Aromatic C=C | Stretch | 1500 - 1600 |
| Primary Amine (N-H) | Bend | ~1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. The benzene ring is the primary chromophore, and the presence of the amino and tert-butyl substituents will influence the position and intensity of the absorption maxima (λmax). The electron-donating amino groups are expected to cause a bathochromic shift (a shift to longer wavelengths) of the benzene absorption bands.
Mass Spectrometry (MS) (e.g., GC-MS, LC-MS, UPLC-APCI-MS/MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, with a molecular formula of C₁₀H₁₆N₂, the expected monoisotopic mass is approximately 164.13 g/mol .
In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 164. A common fragmentation pattern for tert-butyl substituted aromatic compounds involves the loss of a methyl group (CH₃) to form a stable benzylic carbocation, which would result in a significant peak at m/z 149 ([M-15]⁺). Further fragmentation of the aromatic ring and the amine groups would produce a series of characteristic smaller fragment ions.
Predicted mass spectrometry data from PubChemLite suggests the following prominent adducts in positive ion mode:
[M+H]⁺: m/z 165.13863
[M+Na]⁺: m/z 187.12057
Table 7.3: Predicted m/z Values for Adducts of this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 165.13863 |
| [M+Na]⁺ | 187.12057 |
| [M-H]⁻ | 163.12407 |
| [M]⁺ | 164.13080 |
Note: These values are predicted and actual experimental results may vary depending on the ionization technique and instrument used.
Chromatographic Techniques
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC)
Gas chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate).
Table 7.4: Typical Gas Chromatography Parameters for Aromatic Amine Analysis
| Parameter | Typical Value/Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temp. ~50-100 °C, ramp to ~280-300 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound, primarily used to assess its purity. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase under high pressure.
For aromatic diamines like this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase, such as a C18 (ODS) column, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, frequently with a buffer to control pH. osha.govsielc.com The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase.
The purity of a this compound sample is determined by analyzing its chromatogram. A highly pure sample will exhibit a single, sharp peak corresponding to the main component, with minimal or no peaks indicating impurities. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic feature under specific chromatographic conditions and can be used for identification purposes. While specific retention times for this compound are not widely published, a typical HPLC analysis for a similar aromatic amine, m-phenylenediamine, might utilize a mobile phase of acetonitrile and water with sulfuric acid as a buffer, with detection at 210 nm. sielc.com
Table 1: Illustrative HPLC Parameters for Aromatic Amine Analysis
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18 (ODS), 5 µm particle size |
| Mobile Phase | Acetonitrile/Water mixture (e.g., 30/70 v/v) with buffer (e.g., 0.2% H₂SO₄) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 3 µL |
This table presents typical parameters for the analysis of aromatic amines and is for illustrative purposes. Actual conditions would need to be optimized for this compound.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique often employed to monitor the progress of chemical reactions, such as the synthesis of this compound or its subsequent polymerization. It operates on the same principle of separation as column chromatography but uses a thin layer of adsorbent material, like silica (B1680970) gel, coated onto a flat carrier such as a glass or plastic plate.
In a typical application, small spots of the reaction mixture are applied to the baseline of the TLC plate at different time intervals. The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase.
The progress of a reaction can be visualized by comparing the spots of the reaction mixture with spots of the starting materials and the expected product. For the synthesis of this compound, one would expect to see the spot corresponding to the starting material diminish over time, while the spot for the diamine product intensifies. The separation is quantified by the retention factor (Rf value), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front. While specific Rf values are dependent on the exact conditions (stationary phase, eluent, temperature), they provide a reliable means of identifying compounds in a mixture.
Crystallographic Analysis
Crystallographic techniques are essential for determining the arrangement of atoms within a solid material, providing definitive information about its crystal structure.
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the structure of crystalline materials. When a beam of X-rays interacts with a crystalline sample, it is diffracted into specific directions, producing a unique diffraction pattern of peaks at various angles (2θ). This pattern is a fingerprint of the crystalline lattice.
Powder X-ray Diffraction (PXRD): For polymeric materials derived from this compound, which are often semi-crystalline powders, PXRD is the more common technique. The diffraction pattern of a semi-crystalline polymer typically consists of sharp peaks superimposed on a broad, amorphous halo. The sharp peaks arise from the ordered crystalline regions, while the broad halo is due to the disordered amorphous domains.
The PXRD pattern can be used to:
Assess Crystallinity: The degree of crystallinity can be estimated by comparing the integrated areas of the crystalline peaks to the total scattered intensity.
Identify Crystalline Structure: The positions of the diffraction peaks can be used to determine the unit cell parameters of the crystalline domains. For example, XRD patterns of poly(m-phenylenediamine) show characteristic peaks that indicate its supermolecular structure. researchgate.net Aromatic polyamides, in general, exhibit diffraction patterns that reveal their semi-crystalline nature. researchgate.net
Table 2: Illustrative Powder XRD Data for a Semi-Crystalline Polyamide
| 2θ (degrees) | d-spacing (Å) | Relative Intensity |
| 20.5 | 4.33 | Strong |
| 23.2 | 3.83 | Medium |
| 28.1 | 3.17 | Weak |
This table provides an example of powder XRD data for a generic semi-crystalline polyamide and is for illustrative purposes only.
Thermal Analysis of Derived Polymeric Materials
Thermal analysis techniques are critical for understanding the behavior of polymers derived from this compound as a function of temperature. These methods provide valuable information about their thermal stability, glass transition, melting, and decomposition.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). This technique is primarily used to evaluate the thermal stability and decomposition profile of polymeric materials.
For polyamides derived from this compound, a TGA thermogram would plot the percentage of weight loss against temperature. Key information obtained from a TGA curve includes:
Onset of Decomposition: The temperature at which significant weight loss begins, indicating the start of thermal degradation.
Decomposition Temperatures: Temperatures at which specific percentages of weight loss occur (e.g., T5% and T10% for 5% and 10% weight loss, respectively).
Char Yield: The percentage of material remaining at the end of the analysis at a high temperature (e.g., 800 °C or 900 °C), which is an indicator of its flame retardancy.
Aromatic polyamides are known for their high thermal stability. For instance, some functional aromatic polyamides show no mass loss below 336 °C. mdpi.com Polyamides containing tert-butyl groups have also been reported to exhibit good thermal stability, with decomposition temperatures often exceeding 450 °C. ntu.edu.tw
Table 3: Illustrative TGA Data for Aromatic Polyamides
| Polymer | T10% (°C, in N₂) | Char Yield at 800°C (%) |
| Aromatic Polyamide A | 450 | 55 |
| Aromatic Polyamide B | 480 | 60 |
This table presents typical TGA data for high-performance aromatic polyamides and is for illustrative purposes. The actual values for polymers derived from this compound would depend on the specific polymer structure.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect thermal transitions such as the glass transition, melting, and crystallization.
For amorphous or semi-crystalline polyamides synthesized from this compound, DSC analysis can reveal:
Glass Transition Temperature (Tg): This is the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. It appears as a step-like change in the baseline of the DSC curve. The Tg is a critical property that dictates the upper service temperature of the material. Aromatic polyamides can have a wide range of Tg values, often between 200 °C and 300 °C, depending on their chain rigidity and intermolecular interactions. mdpi.com The presence of a bulky tert-butyl group can influence chain packing and thus affect the Tg.
Melting Temperature (Tm): For semi-crystalline polymers, the melting of the crystalline domains is observed as an endothermic peak on the DSC thermogram.
Crystallization Temperature (Tc): Upon cooling from the melt, the temperature at which crystallization occurs is seen as an exothermic peak.
Table 4: Illustrative DSC Data for an Aromatic Polyamide
| Thermal Transition | Temperature (°C) |
| Glass Transition (Tg) | 245 |
| Melting (Tm) | Not observed (if amorphous) |
This table provides an example of DSC data for an amorphous aromatic polyamide. The presence and values of these transitions for polymers of this compound would be specific to their structure.
Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis (DMA) is a powerful technique used to investigate the viscoelastic behavior of polymers, such as those synthesized from this compound. By applying an oscillating force to a sample and measuring its response, DMA can determine key properties like the storage modulus (E'), loss modulus (E''), and tan delta (δ), which is the ratio of the loss modulus to the storage modulus. These parameters provide insights into the material's stiffness, energy dissipation, and damping characteristics over a range of temperatures.
A critical piece of information obtained from DMA is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. For polyamides and polyimides, the Tg is a crucial indicator of their upper service temperature. For instance, in studies of various aromatic polyimides, DMA has been employed to determine Tg values that can exceed 400°C, highlighting their exceptional thermal stability. nih.gov The introduction of bulky side groups, such as the tert-butyl group in this compound, can influence the polymer's chain packing and, consequently, its thermal and mechanical properties.
Interactive Table: Representative DMA Data for Aromatic Polyimides
| Polymer System | Glass Transition Temperature (Tg) (°C) | Storage Modulus (E') (GPa) | Reference |
|---|---|---|---|
| FDAn-FDAADA | >420 | 3.9 - 5.9 | nih.gov |
| FDAn-ABTFMB | >420 | 3.9 - 5.9 | nih.gov |
Thermomechanical Analysis (TMA)
Thermomechanical Analysis (TMA) complements DMA by measuring the dimensional changes of a material as a function of temperature. This technique is particularly useful for determining the coefficient of thermal expansion (CTE), a critical parameter for applications where dimensional stability over a wide temperature range is required, such as in microelectronics. TMA can also identify the glass transition temperature (Tg) and other softening or melting transitions.
For polyimide films intended for applications like flexible printed circuit boards, TMA is used to ensure that their CTE is closely matched to that of other components, such as copper, to prevent stress and delamination during thermal cycling. Research on various polyimide films has shown that CTE values can be tailored by adjusting the monomer composition. nih.gov
Other Characterization Techniques
Elemental Analysis (CHN)
Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a polymer sample. This analysis is crucial for verifying the chemical composition and purity of newly synthesized polymers. The experimentally determined elemental composition is compared with the theoretical values calculated from the expected polymer structure. A close agreement between the experimental and theoretical values provides strong evidence for the successful synthesis of the target polymer.
For example, in the characterization of novel polyamides and polyimides, elemental analysis is routinely performed. For a polyamide derived from N,N'-Bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamine, the calculated elemental composition was C: 81.42%, H: 5.92%, N: 12.66%, while the found values were C: 81.17%, H: 5.87%, N: 12.54%, confirming the polymer's structure. ntu.edu.tw Similarly, for copolyimides containing a tert-butyl diamine, the experimental elemental analysis values were found to be in close agreement with the theoretical values. mdpi.comresearchgate.net
Interactive Table: Elemental Analysis Data for a Representative Polyamide
| Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|
| Carbon (C) | 79.70 | 76.99 | ntu.edu.tw |
| Hydrogen (H) | 4.93 | 4.64 | ntu.edu.tw |
Viscometry (for polymer solutions)
Viscometry is a widely used technique to determine the molecular weight of polymers in solution. The inherent viscosity (ηinh) of a polymer solution is a measure of the polymer's contribution to the solution's viscosity and is related to its molecular weight. Higher inherent viscosity values generally indicate a higher degree of polymerization. This is a critical parameter as the mechanical properties of a polymer are highly dependent on its molecular weight.
In the synthesis of polyamides, inherent viscosity measurements are routinely used to confirm the formation of high molecular weight polymers. For a series of polyamides, inherent viscosities in the range of 0.27 to 0.41 dL/g were indicative of moderate molecular weights. ijert.org These measurements are typically carried out in a suitable solvent, such as N,N-dimethylacetamide (DMAc), at a specific concentration and temperature.
Interactive Table: Inherent Viscosity of Polyamide Series
| Polymer Code | Inherent Viscosity (ηinh) (dL/g) | Reference |
|---|---|---|
| PA-1 | 0.27 | ijert.org |
| PA-2 | 0.29 | ijert.org |
| PA-3 | 0.33 | ijert.org |
| PA-4 | 0.28 | ijert.org |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides topographical information about a material's surface at the nanoscale. azom.com In polymer science, AFM is used to visualize the surface morphology of polymer films, providing insights into their texture, roughness, and phase separation in polymer blends. azom.commdpi.comresearchgate.net
For polyimide films, AFM can be used to study the surface features that are crucial for adhesion to other materials, such as metals in electronic applications. The surface roughness and morphology can influence the performance and reliability of devices fabricated with these films. AFM studies on polyimide supramolecular systems have revealed how the surface morphology can be controlled and how it impacts the interfacial compatibility with other materials.
Emerging Research Directions and Future Outlook for 5 Tert Butylbenzene 1,3 Diamine Chemistry
Advanced Functional Materials Development
Aromatic diamines are fundamental monomers for producing high-performance polymers such as polyimides, polyamides, and polyureas. The incorporation of 5-tert-butylbenzene-1,3-diamine or structurally similar monomers is a key strategy in the molecular design of advanced functional materials.
Research has shown that introducing bulky substituents like the tert-butyl group can significantly alter the physical properties of polymers. For instance, in the development of polyimides for gas separation membranes, diamines containing di-tert-butyl groups are used to create a high fractional free volume (FFV). researchgate.net This increased free volume, a result of the bulky groups hindering efficient polymer chain packing, enhances gas permeability. A study on polyimides derived from 1,4-bis(4-aminophenoxy)-2,5-di-tert-butylbenzene (TBAPB) demonstrated that the rigid structure combined with the bulky tert-butyl groups yielded polymers with high FFV, making them promising candidates for gas separation applications. researchgate.net
Beyond polyimides, aromatic diamines are crucial for other functional polymers:
Polythioamides: Economical and efficient multicomponent polymerizations using aromatic diamines, elemental sulfur, and aromatic dialdehydes can produce aromatic polythioamides. These materials exhibit excellent thermal stability, good solubility, and high refractive indices (up to 1.87 at 633 nm), making them suitable for applications in high-performance optics and even gold extraction. researchgate.netrsc.org
Polyureas and Polyamides: In polyurea and polyamide synthesis, aromatic diamines contribute to enhanced thermal and chemical resistance compared to their aliphatic counterparts. tri-iso.com The rigid aromatic structure is key to developing high-performance engineering plastics with superior mechanical properties. rsc.org
Table 1: Properties of Functional Polymers Derived from Aromatic Diamines
| Polymer Type | Aromatic Diamine Contribution | Key Properties | Potential Applications |
| Polyimides | Introduction of bulky groups (e.g., tert-butyl) to increase Fractional Free Volume (FFV). researchgate.net | High gas permeability, high thermal stability. researchgate.net | Gas separation membranes. researchgate.net |
| Polythioamides | Forms a rigid, sulfur-containing backbone via multicomponent polymerization. researchgate.netrsc.org | Excellent thermal stability, good solubility, high refractive index, metal ion coordination. researchgate.netrsc.org | High-performance optical materials, specialty extraction agents. researchgate.netrsc.org |
| Polyureas | Provides enhanced thermal and chemical resistance due to the aromatic structure. tri-iso.com | High stiffness, hardness, thermal and chemical resistance. tri-iso.com | High-performance coatings, elastomers, and adhesives. evonik.com |
| Polyphthalamides (PPA) | Used as a comonomer to create high-performance engineering plastics. rsc.orggii.tw | Superior thermal stability, mechanical properties, chemical resistance. rsc.org | Automotive components, electrical and electronics applications. gii.tw |
Innovations in Catalysis and Green Chemical Synthesis
Recent advancements in chemical synthesis have focused on developing more efficient and environmentally friendly methods for producing and utilizing aromatic diamines.
Innovations in catalysis are enabling the construction of C-N bonds with high precision. Rhodium-catalyzed C-H amination, for example, has emerged as a powerful tool for preparing substituted diamines. nih.govresearchgate.netnih.gov This method allows for the direct functionalization of C-H bonds, offering a more efficient synthetic route to complex diamine structures that can serve as ligands or building blocks for other molecules. nih.govresearchgate.net
The principles of green chemistry are increasingly being applied to the synthesis of aromatic amines. These approaches aim to reduce waste, use less hazardous substances, and improve energy efficiency. Key strategies include:
Environmentally Benign Catalysts: Research into heterogeneous biocatalysts, such as using eggshells, for organic synthesis represents a novel green approach. researchgate.net
Multicomponent Reactions (MCRs): The synthesis of polythioamides through MCRs showcases a green method that features high atom economy and avoids the release of harmful byproducts. researchgate.netrsc.org
Green Solvents and Conditions: The development of synthetic procedures that operate in water or under solvent-free conditions, often at room temperature, significantly reduces the environmental impact of chemical manufacturing. researchgate.netresearchgate.net For example, a Rh(III)-catalyzed synthesis of indoloquinoline derivatives proceeds efficiently in water. researchgate.net
Table 2: Comparison of Synthesis Approaches for Aromatic Amines/Diamines
| Feature | Traditional Synthesis | Green & Innovative Synthesis |
| Catalysts | Often rely on stoichiometric reagents or heavy metal catalysts. | Use of recyclable heterogeneous catalysts, biocatalysts (e.g., eggshell), or highly efficient noble metal catalysts (e.g., Rhodium). researchgate.netresearchgate.net |
| Atom Economy | Can involve multiple steps with protection/deprotection, leading to lower atom economy. | Employs multicomponent reactions (MCRs) and C-H activation to maximize the incorporation of starting materials into the final product. researchgate.netrsc.org |
| Solvents | Often requires large volumes of volatile organic compounds (VOCs). | Prioritizes the use of water or solvent-free conditions. researchgate.netresearchgate.net |
| Byproducts | May generate significant amounts of hazardous waste. | Designed to minimize or eliminate the production of harmful byproducts. researchgate.netrsc.org |
Precision Synthesis and Molecular Engineering Approaches
The ability to precisely control chemical reactions at a molecular level is paramount for creating materials with tailored properties. Molecular engineering, coupled with precision synthesis, allows scientists to design monomers like this compound to achieve specific outcomes in the final polymer.
The design of the TBAPB diamine for gas separation membranes is a prime example of molecular engineering. researchgate.net By strategically placing bulky tert-butyl groups on the monomer, researchers could predictably disrupt polymer chain packing to enhance free volume and, consequently, gas permeability. This approach moves beyond trial-and-error, enabling the rational design of materials.
Catalytic methods are central to achieving precision in synthesis. Asymmetric catalytic synthesis of 1,2-diamines has become a significant field, using chiral ligands and organocatalysts to control stereochemistry with high selectivity. rsc.orgrsc.org Techniques such as the catalytic aminolysis of meso-aziridines allow for the creation of chiral 1,2-diamines, which are valuable as synthetic building blocks and ligands. rsc.org These highly chemo- and diastereoselective transformations underscore the power of modern catalysis to construct complex molecular architectures with precision. nih.gov
Role of Computational Chemistry and Artificial Intelligence in Materials Discovery
Computational chemistry provides deep insights into molecular properties. For example, theoretical studies can calculate the proton affinity of aromatic diamines to understand their basicity, a key chemical characteristic. acs.org These calculations help in understanding structure-property relationships at a fundamental level.
AI and machine learning (ML) are being applied to:
Property Prediction: AI models can be trained on existing data to predict the properties of new, undiscovered molecules and materials. nih.gov
High-Throughput Screening: AI-driven methods can screen vast virtual libraries of compounds to identify candidates with desired characteristics for a specific application. nih.gov
Generative Design: Advanced generative AI models can propose entirely novel materials. For instance, a physics-informed generative AI model has been developed to design new crystal structures that are not only mathematically possible but also chemically realistic. peese.org In another example, a generative AI diffusion model was used to suggest unique linkers for creating novel metal-organic frameworks (MOFs) for carbon capture. technologynetworks.com This approach guides the AI with domain knowledge, moving away from simple trial-and-error. peese.org
The integration of AI is transforming the research paradigm from serendipitous discovery to rational, accelerated design.
Table 3: Calculated and Experimental Proton Affinities of Selected Amines
| Compound | Calculated Proton Affinity (kcal/mol) | Experimental Proton Affinity (kcal/mol) |
| Ammonia (B1221849) (NH₃) | -205.1 | -204.0 |
| Trimethylamine (N(CH₃)₃) | -224.2 | -225.1 |
| Aniline | -211.7 | -212.7 |
| N,N-dimethylaniline | -228.1 | -228.1 |
| 1,8-Diaminonaphthalene | -230.1 | - |
| 1,8-Bis(dimethylamino)naphthalene | -244.1 | -245.3 |
| Data sourced from a theoretical study on the basicity of aromatic diamines. acs.org The proton affinity is a measure of a compound's basicity in the gas phase. |
Sustainable Production and Application Pathways for Aromatic Diamines
The long-term viability of using aromatic diamines like this compound in industrial applications depends on the development of sustainable production methods and a clear outlook for their use.
Sustainable production focuses on creating chemicals with minimal environmental impact. This involves:
Economical Feedstocks: Developing synthetic routes that utilize low-cost, widely available commercial monomers is crucial for large-scale, economical production. researchgate.netrsc.org
Atom Economy: Employing reactions like multicomponent polymerizations that incorporate most of the atoms from the reactants into the final product minimizes waste. researchgate.net
Circular Economy: A major goal for the polymer industry is to move towards a circular economy. This involves designing polymers that can be more easily recycled or upcycled, tackling the global challenge of plastic waste. acs.org
The future market outlook for aromatics, the foundational chemicals for diamines, is projected to grow. The India Aromatics Market, for example, was estimated at $2 billion in 2023 and is projected to reach $4.5 billion by 2035. marketresearchfuture.com This growth is driven by demand from various sectors, including paints, coatings, pharmaceuticals, and chemicals. marketresearchfuture.com Similarly, the global market for high-performance polymers like polyphthalamide resin is expected to see strong growth, driven by a global shift towards lightweight materials in the automotive and aerospace industries. gii.tw This underlying market growth suggests a strong future demand for the specialty aromatic diamines used to produce these advanced materials.
Q & A
Q. What are the key safety considerations when handling 5-Tert-butylbenzene-1,3-diamine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood.
- Waste Management: Segregate waste in labeled, airtight containers. Collaborate with certified waste disposal agencies to ensure compliance with environmental regulations (e.g., GB/T16483 standards) .
- Emergency Protocols: In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Maintain SDS documentation for quick reference during emergencies.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy: Analyze H and C NMR spectra to verify aromatic proton environments and tert-butyl group signals. For example, the tert-butyl group typically shows a singlet at ~1.3 ppm (H) and 29–35 ppm (C) .
- Mass Spectrometry (MS): Use high-resolution MS to confirm the molecular ion peak (expected m/z: ~194.2 for CHN) and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identify primary amine N–H stretches (3300–3500 cm) and aromatic C–C vibrations (1450–1600 cm).
Q. Table 1: Key Spectroscopic Signatures
| Technique | Key Peaks/Features | Purpose |
|---|---|---|
| H NMR | 1.3 ppm (s, 9H, tert-butyl), 6.5–7.5 ppm (aromatic H) | Confirm substituent positions |
| HRMS | m/z 194.2 [M+H] | Molecular weight validation |
| IR | 3350 cm (N–H), 1600 cm (C=C) | Functional group identification |
Q. What synthetic routes are commonly employed for the preparation of this compound?
Methodological Answer:
- Nitro Reduction: Reduce 5-tert-butyl-1,3-dinitrobenzene using catalytic hydrogenation (H, Pd/C) or Sn/HCl. Monitor reaction progress via TLC (R shift from nitro to amine).
- Buchwald-Hartwig Amination: Couple tert-butyl-substituted aryl halides with ammonia equivalents under palladium catalysis. Optimize ligand choice (e.g., XPhos) for higher yields .
Advanced Research Questions
Q. How do solute-solvent interactions influence the reactivity of this compound in different solvent systems?
Methodological Answer:
- Solvent Polarity Effects: In polar aprotic solvents (e.g., DMF), enhanced solubility stabilizes intermediates in nucleophilic substitution reactions. In non-polar solvents (e.g., toluene), steric hindrance from the tert-butyl group may dominate, slowing reactivity.
- Dielectric Constant Analysis: Use Hansen solubility parameters to predict solvation efficiency. For example, binary solvent mixtures (e.g., ethanol/water) can optimize solubility for coupling reactions .
- Case Study: Zhu et al. (2014) demonstrated that solvent choice affects reaction rates by up to 40% in analogous diamine systems, with DMSO yielding the fastest kinetics due to strong H-bond acceptor properties .
Q. What methodological approaches are used to analyze the electrochemical behavior of this compound in sensor applications?
Methodological Answer:
- Cyclic Voltammetry (CV): Characterize redox peaks to identify amine oxidation potentials (typically +0.5 to +1.2 V vs. Ag/AgCl). Use screen-printed carbon electrodes (SPCEs) for high surface area .
- Schiff Base Functionalization: Electropolymerize diamine derivatives (e.g., naphthalene-pyrrole hybrids) onto electrodes to mimic metalloprotein electrochemistry. Monitor current response to NO/NO for sensor calibration .
- Data Interpretation: Compare peak currents and potentials across pH ranges (3–10) to assess proton-coupled electron transfer behavior.
Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?
Methodological Answer:
- Refinement Software: Use SHELXL for small-molecule refinement, ensuring anisotropic displacement parameters for non-H atoms. Cross-validate results with PLATON’s ADDSYM to detect missed symmetry .
- Twinned Data Analysis: For challenging crystals (e.g., high Z’ structures), employ SHELXD/SHELXE to deconvolute overlapping reflections. Apply Bayesian statistics for probability-weighted structure factors .
- Case Study: Sheldrick (2015) highlights resolving a tert-butyl positional disorder by iterative refinement with 0.95 Å resolution data, reducing R from 0.12 to 0.05 .
Data Sources and Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
